molecular formula C26H23N3O B2787957 8-ethoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866341-53-9

8-ethoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2787957
CAS No.: 866341-53-9
M. Wt: 393.49
InChI Key: LTHZQFALGUEAEK-UHFFFAOYSA-N
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Description

8-ethoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with various substituents that contribute to its unique chemical properties.

Preparation Methods

The synthesis of 8-ethoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a suitable solvent such as 1-pentanol. This is followed by N-alkylation using sodium carbonate . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

8-ethoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at positions ortho and para to the nitrogen atom. Common reagents include halogens and sulfonyl chlorides.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various boronic acids.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-ethoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . In anticancer applications, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 8-ethoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline include other pyrazoloquinolines and quinoline derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties. For example, 8-hydroxyquinoline derivatives are known for their antimicrobial and anticancer activities

Properties

IUPAC Name

8-ethoxy-5-[(3-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O/c1-3-30-21-12-13-24-22(15-21)26-23(25(27-28-26)20-10-5-4-6-11-20)17-29(24)16-19-9-7-8-18(2)14-19/h4-15,17H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHZQFALGUEAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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